HIV-1 Rev Protein (34-50) is a crucial segment of the Rev protein, which plays a significant role in the life cycle of the Human Immunodeficiency Virus type 1 (HIV-1). This peptide consists of amino acids 34 to 50 of the Rev protein and is essential for the regulation of viral gene expression by facilitating the export of unspliced and partially spliced viral RNA from the nucleus to the cytoplasm. The Rev protein itself is approximately 116 amino acids in length and is produced during the early phases of HIV replication, primarily from fully spliced mRNA transcripts.
The HIV-1 Rev Protein (34-50) is derived from the Rev protein, which is encoded by the HIV-1 genome. The Rev protein interacts with a specific RNA element known as the Rev Response Element (RRE), which is located within the env gene of HIV-1. This interaction is critical for the efficient expression of viral proteins necessary for viral replication.
HIV-1 Rev Protein (34-50) can be classified as a nuclear export signal and RNA-binding peptide. It exhibits properties typical of cell-penetrating peptides, allowing it to interact effectively with cellular components and facilitate its biological functions.
The synthesis of HIV-1 Rev Protein (34-50) can be achieved through various methods, including:
The solid-phase synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which involves deprotection steps followed by coupling reactions. For recombinant synthesis, techniques such as bacterial expression systems or yeast systems may be utilized, depending on the desired post-translational modifications and yield.
The molecular structure of HIV-1 Rev Protein (34-50) is characterized by its basic amino acid composition, which facilitates its interaction with RNA. The peptide adopts a conformation that allows it to bind specifically to the RRE.
Crystallographic studies have revealed that this segment interacts with specific nucleotides in the RRE, stabilizing RNA structures crucial for viral replication. The high-resolution structures provide insights into how this peptide binds to RNA and participates in oligomerization processes essential for its function.
HIV-1 Rev Protein (34-50) primarily engages in non-covalent interactions with RNA molecules. The binding involves:
The specificity of binding has been analyzed through techniques such as RNA footprinting and mutational analysis, demonstrating that residues within this peptide are critical for recognizing and stabilizing interactions with specific RNA sequences.
The mechanism by which HIV-1 Rev Protein (34-50) functions involves several key steps:
Studies indicate that this cooperative assembly is essential for effective nuclear export of intron-containing viral transcripts, which are critical for producing new virions.
HIV-1 Rev Protein (34-50) is characterized by:
This peptide exhibits properties typical of basic peptides, including:
Relevant analyses have shown that modifications to this peptide can significantly alter its binding characteristics and biological activity.
HIV-1 Rev Protein (34-50) has several scientific uses:
HIV-1 Rev is a 116-amino acid, 13-kDa regulatory protein essential for viral replication. Its tertiary structure comprises distinct functional domains connected by flexible linker regions: an N-terminal oligomerization domain (residues 9-14, 51-56), a central arginine-rich motif (ARM, residues 34-50) that forms an α-helical RNA-binding domain, and a C-terminal nuclear export signal (NES, residues 75-86). The ARM domain exhibits intrinsic structural plasticity, transitioning from disorder to ordered helix upon RNA binding [3] [7]. Rev self-associates into helical filaments and higher-order oligomers via hydrophobic interfaces involving residues Leu12, Leu18, Ile55, and Ile59. This oligomerization creates a cooperative binding platform for the Rev Response Element (RRE) RNA [2] [7] [10]. Biochemical studies reveal Rev forms a hexameric complex on a 240-nt RRE with picomolar affinity (Kd ≈ 100 pM), approximately 500-fold tighter than its affinity for isolated stem-loop IIB [2].
Table 1: Structural Domains of HIV-1 Rev Protein
Domain | Residues | Structural Features | Functional Role |
---|---|---|---|
Oligomerization | 9-14, 51-56 | Hydrophobic interfaces, α-helical | Rev-Rev multimerization |
Arginine-Rich Motif (ARM) | 34-50 | Intrinsically disordered → α-helix upon RNA binding | High-specificity RRE recognition |
Nuclear Export Signal (NES) | 75-86 | Leucine-rich, unstructured → structured upon Crm1 binding | Nuclear export complex recruitment |
Linker Regions | Various | Flexible, unstructured | Domain positioning and functional tuning |
Rev orchestrates the late phase of HIV-1 replication by enabling cytoplasmic expression of unspliced and partially spliced viral mRNAs. These transcripts encode structural proteins (Gag, Pol, Env) and contain the ~350-nt Rev Response Element (RRE) within intronic regions. Rev shuttles between nucleus and cytoplasm via its NLS and NES domains. Nuclear import occurs through Importin-β recognition of the ARM/NLS, while nuclear export requires Rev oligomerization on the RRE and subsequent recruitment of the Crm1-RanGTP complex [6] [9]. By binding RRE-containing mRNAs, Rev prevents their nuclear retention and degradation, directing them through nuclear pores. This export is critical not only for translation of structural proteins but also for encapsidation of full-length genomic RNA into progeny virions. Rev-deficient viruses fail to express late genes, highlighting its non-redundant role in the viral lifecycle [1] [6] [9].
The ARM (residues 34-50) is a multifunctional domain critical for Rev activity. Its sequence (<sup>35</sup>TRQARRNRRRRWRERQR<sup>50</sup>
) contains 10 arginines, conferring strong positive charge for electrostatic RNA interactions. Biophysical studies reveal the ARM is intrinsically disordered as an isolated peptide and within oligomerization-deficient Rev mutants [3]. Upon RRE binding, it undergoes a coil-to-helix transition via induced-fit mechanism, enabling high-specificity recognition. The ARM recognizes diverse RNA sites: its inherent plasticity allows different helical faces to engage distinct RRE substructures. For stem IIB, the helix inserts deeply into the major groove, forming hydrogen bonds via Asn40 and Arg44. At stem IA, alternative ARM residues contact RNA [2] [7] [8]. This adaptability enables economical assembly of a stable RNP complex despite viral genome constraints. Mutation of key ARM residues (e.g., R35A, R39A, N40A) abolishes RNA binding and viral replication [5] [9].
The peptide spanning residues 34-50 (<sup>34</sup>T-R-Q-A-R-R-N-R-R-R-R-R-W-R-E-R-Q-R<sup>50</sup>
) constitutes the core RNA-binding helix of the ARM. This 17-mer peptide retains nanomolar affinity for the RRE stem IIB (Kd ≈ 20-100 nM), comparable to full-length Rev binding to minimal RNA elements [1] [6]. Structural analyses reveal residue-specific functionalities:
Table 2: Functional Analysis of Key Residues in HIV-1 Rev (34-50)
Residue | Position | Interaction Type | Functional Impact of Mutation |
---|---|---|---|
Asn40 | Central | H-bond to G47:A73 bp | Complete loss of RRE binding specificity |
Trp45 | Central | RNA base stacking | >100-fold reduced affinity |
Arg35 | N-terminal | Base-specific (U45, G70) | Disrupted initial docking |
Arg39 | N-terminal | Base-specific (G46, G47) | Impaired oligomerization initiation |
Arg48/50 | C-terminal | Electrostatic/backbone | Reduced affinity without specificity loss |
Crystallographic studies of Rev dimers bound to RRE fragments show residues 34-50 undergo dramatic conformational adaptation upon RNA binding. In the Rev dimer-IIB40 complex, the ARM helix bound to the high-affinity IIB site adopts the classical recognition mode observed in NMR structures. In contrast, the second ARM bound at the junction site utilizes alternative residues (e.g., Arg48, Arg50) for RNA contacts, demonstrating functional plasticity within the same oligomer [7]. This adaptability allows a single Rev sequence to recognize multiple RRE sites during cooperative assembly. The peptide's ability to inhibit HIV-1 replication in cellular assays underscores its functional significance—it acts as a competitive inhibitor disrupting native Rev oligomerization on RRE [1].
CAS No.: 15751-45-8
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